

An In-depth Technical Guide to the Molecular Structure of Linolenyl Linolenate

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Compound of Interest

Compound Name: *Linolenyl linolenate*

Cat. No.: B15546546

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Abstract

Linolenyl linolenate, a wax ester composed of α -linolenic acid as both the fatty acid and fatty alcohol component, is a molecule of interest in various scientific disciplines. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and synthesis. Detailed experimental protocols for its analysis and potential synthesis are outlined. Furthermore, this document explores the biological context of wax esters and the potential signaling pathways influenced by its constituent fatty acid, α -linolenic acid, providing a foundation for future research and development.

Molecular Structure and Properties

Linolenyl linolenate is systematically named [(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate.^[1] It is classified as a wax ester, which is an ester of a fatty acid and a fatty alcohol.^[1]

The fundamental building block of **linolenyl linolenate** is α -linolenic acid, an 18-carbon omega-3 fatty acid with three cis double bonds at the 9th, 12th, and 15th carbon positions. In the formation of **linolenyl linolenate**, one molecule of α -linolenic acid acts as the carboxylic acid, and another molecule is reduced to its corresponding fatty alcohol, α -linolenyl alcohol, which then acts as the alcohol moiety in the ester linkage.

Physicochemical Properties

Quantitative data for **linolenyl linolenate** and its precursor, α -linolenic acid, are summarized in the table below for easy comparison. As a wax ester, **linolenyl linolenate** is a nonpolar lipid.[2]

Property	Value (Linolenyl Linolenate)	Value (α -Linolenic Acid)
Chemical Formula	C ₃₆ H ₆₀ O ₂ [1][3]	C ₁₈ H ₃₀ O ₂
IUPAC Name	[(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate[1]	(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid
Molecular Weight	524.86 g/mol [3]	278.43 g/mol
Appearance	-	Colorless liquid
Melting Point	-	-11 °C
Boiling Point	-	230-232 °C at 1 mmHg
Solubility	Insoluble in water, soluble in organic solvents	Insoluble in water, soluble in organic solvents

Note: Specific experimental data for the melting and boiling points of pure **linolenyl linolenate** are not readily available in the reviewed literature.

Structural Details

A precise, experimentally determined three-dimensional structure of **linolenyl linolenate** from techniques like X-ray crystallography is not currently available in public databases. The high flexibility of the long aliphatic chains makes crystallization and single-crystal X-ray diffraction challenging.[4] However, the molecular geometry can be inferred from the known structures of its constituent parts and related compounds.

The molecule consists of two 18-carbon chains linked by an ester group. Each chain contains three cis-configured double bonds, which introduce kinks into the aliphatic chains, preventing close packing and resulting in a lower melting point compared to its saturated counterparts.

The biosynthesis of the precursor, α -linolenic acid, is a multi-step enzymatic process.



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Biosynthesis of α -Linolenic Acid.

Experimental Protocols

Synthesis of Linolenyl Linolenate

The synthesis of wax esters like **linolenyl linolenate** can be achieved through chemical or enzymatic methods. Enzymatic synthesis is often preferred for its specificity and milder reaction conditions.

Enzymatic Synthesis using Lipase:

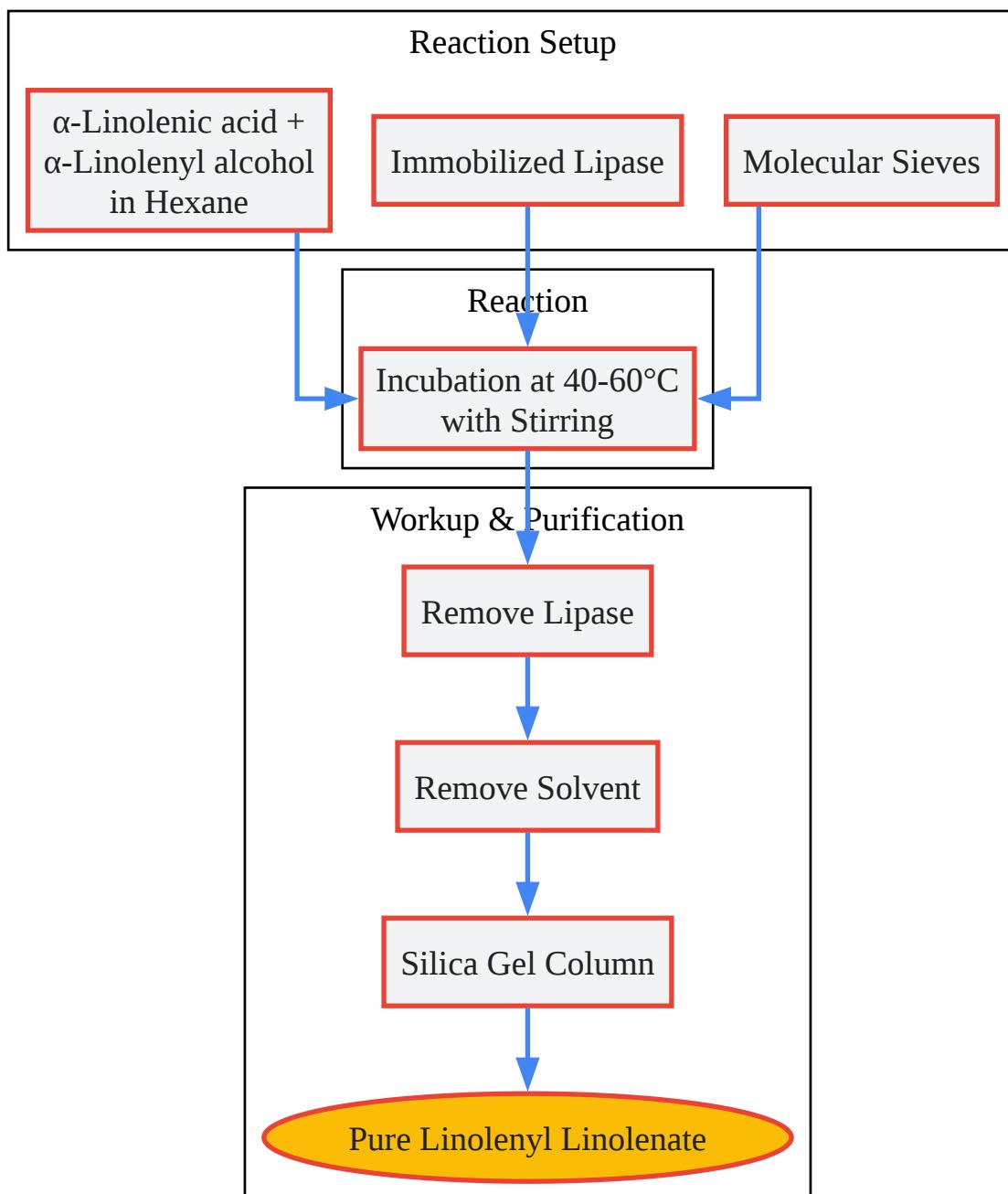
This protocol is a general method for the synthesis of wax esters and can be adapted for **linolenyl linolenate**.

Materials:

- α -Linolenic acid
- α -Linolenyl alcohol (can be synthesized by reduction of α -linolenic acid)
- Immobilized lipase (e.g., from *Candida antarctica* or *Pseudomonas cepacia*)
- Anhydrous hexane or other suitable organic solvent
- Molecular sieves (to remove water)
- Reaction vessel with temperature control and stirring

Procedure:

- Substrate Preparation: Dissolve equimolar amounts of α -linolenic acid and α -linolenyl alcohol in anhydrous hexane in the reaction vessel.
- Enzyme Addition: Add the immobilized lipase to the reaction mixture. The optimal amount of enzyme should be determined empirically but typically ranges from 5-10% (w/w) of the total substrate weight.
- Water Removal: Add activated molecular sieves to the reaction mixture to remove the water produced during the esterification, which drives the reaction towards product formation.
- Reaction Conditions: Maintain the reaction at a controlled temperature, typically between 40-60°C, with constant stirring. The optimal temperature will depend on the specific lipase used.
- Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).
- Product Isolation: Once the reaction has reached completion (or equilibrium), remove the immobilized enzyme by filtration. The solvent is then removed under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure **linolenyl linolenate**.



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Workflow for enzymatic synthesis.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of wax esters.[\[5\]](#)

Sample Preparation:

- The purified **linolenyl linolenate** sample is dissolved in a suitable volatile solvent like hexane or chloroform.
- For analysis of the fatty acid and fatty alcohol composition, the wax ester can be hydrolyzed. This is typically done by saponification with methanolic KOH followed by acidification to liberate the free fatty acid and fatty alcohol. The fatty acid is then methylated (e.g., with BF3-methanol) to form the fatty acid methyl ester (FAME) for GC analysis. The fatty alcohol can be analyzed directly or after derivatization.

GC-MS Parameters (Illustrative):

- Gas Chromatograph: Equipped with a high-temperature capillary column suitable for lipid analysis (e.g., DB-1HT).
- Injection: Splitless injection of 1 μ L of the sample solution.
- Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a high temperature (e.g., 350°C) at a rate of 10-20°C/min and hold.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range scanned is typically from m/z 50 to 600.

Data Analysis: The mass spectrum of the intact wax ester will show a molecular ion peak (M^+). Characteristic fragment ions will correspond to the fatty acid and fatty alcohol moieties, allowing for the determination of the overall structure. For hydrolyzed and derivatized samples, the retention times and mass spectra of the FAME and fatty alcohol are compared to those of known standards for identification and quantification.

Biological Context and Signaling Pathways

Direct research on the specific signaling pathways of **linolenyl linolenate** is limited. However, the biological activities of wax esters, in general, and its constituent fatty acid, α -linolenic acid, are subjects of ongoing research.

Biological Roles of Wax Esters

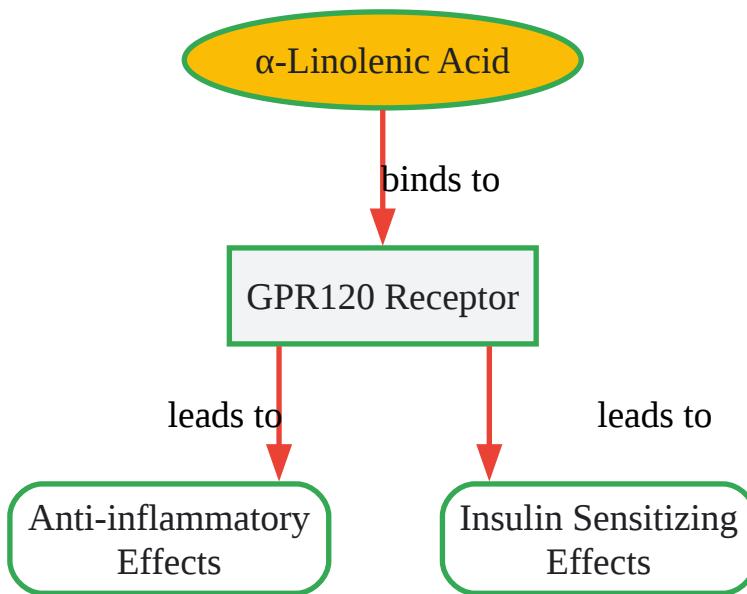
Wax esters are found in various organisms and serve diverse functions. In marine organisms, such as copepods, they are a major form of energy storage.^[6] Dietary supplementation with wax esters from the marine copepod *Calanus finmarchicus* has been shown to reduce diet-induced obesity and related metabolic disorders in mice.^[6] These effects include a reduction in body weight gain, abdominal fat, and liver triacylglycerol, along with improved glucose tolerance.^[6]

In mammals, wax esters are major components of skin surface lipids, contributing to the skin's barrier function and preventing water loss.^{[2][7]}

Signaling Pathways of α -Linolenic Acid

As **linolenyl linolenate** is hydrolyzed in the body to release α -linolenic acid and α -linolenyl alcohol, the known signaling pathways of α -linolenic acid are of significant relevance. α -Linolenic acid is an essential omega-3 fatty acid that serves as a precursor for the synthesis of longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).

These omega-3 fatty acids and their metabolites are known to modulate inflammatory processes and influence cell signaling. One key mechanism is through their interaction with G-protein coupled receptors, such as GPR120 (also known as Free Fatty Acid Receptor 4), which is expressed in adipose tissue and macrophages.



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